![molecular formula C8H4ClF2N B1455383 2-Chloro-2-(2,4-difluorophenyl)acetonitrile CAS No. 1250050-25-9](/img/structure/B1455383.png)
2-Chloro-2-(2,4-difluorophenyl)acetonitrile
Overview
Description
“2-Chloro-2-(2,4-difluorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H4ClF2N and a molecular weight of 187.58 . It is a clear colorless liquid .
Molecular Structure Analysis
The InChI code for “2-Chloro-2-(2,4-difluorophenyl)acetonitrile” is 1S/C8H4ClF2N/c9-7(4-12)6-2-1-5(10)3-8(6)11/h1-3,7H . This indicates the presence of chlorine, fluorine, and nitrogen atoms in the molecule.Physical And Chemical Properties Analysis
“2-Chloro-2-(2,4-difluorophenyl)acetonitrile” is a clear colorless liquid . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Synthesis of N-(2,4-Difluorophenyl)-2-fluorobenzamide
The compound is used in the synthesis of N-(2,4-Difluorophenyl)-2-fluorobenzamide . This compound was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .
Difluoromethylation of 2-Hydroxychalcones
2-Chloro-2-(2,4-difluorophenyl)acetonitrile is used in the difluoromethylation of 2-hydroxychalcones . Under facile conditions, a wide range of aryl difluoromethyl ethers were obtained in yields of 36%―80% .
Synthesis of Fluorinated Molecules
Fluorinated molecules have attracted extensive research interest in medicinal chemistry and pharmaceuticals over the past several decades . The compound can be used in the synthesis of these fluorinated molecules.
Synthesis of Fluorinated Benzamides
Structural analyses of fluorinated benzamides have increased, with advances demonstrated in the enormous increase in benzamide datasets, structures, and published papers . The compound can be used in the synthesis of these fluorinated benzamides.
Synthesis of Difluoromethylated 2-Hydroxychalcones
The compound can be used in the synthesis of difluoromethylated 2-hydroxychalcones . These new aryl difluoromethyl ethers could have potential application in medicines .
Synthesis of 2,2-Difluoro-2H-Benzofurans
Interestingly, besides the main products 2-difluoromethoxychalcones, the new addition products, 2,2-difluoro-2H-benzofurans , were also found in the reactions . These new 2,2-difluoro-2H-benzofurans could also be potential broad-spectrum because their basic skeleton is present in a variety of biological compounds .
Safety and Hazards
properties
IUPAC Name |
2-chloro-2-(2,4-difluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2N/c9-7(4-12)6-2-1-5(10)3-8(6)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVFUIFMIMGJHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-(2,4-difluorophenyl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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